6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid
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Overview
Description
6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound is characterized by the presence of a methoxycarbonyl group at the 6-position, a methyl group at the 4-position, and a carboxylic acid group at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the formation of the indole core, followed by functional group modifications to introduce the methoxycarbonyl, methyl, and carboxylic acid groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid or other oxidized forms.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions at the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 6-(Methoxycarbonyl)-4-carboxy-1H-indole-2-carboxylic acid, while reduction of the carboxylic acid group can produce 6-(Methoxycarbonyl)-4-methyl-1H-indole-2-methanol.
Scientific Research Applications
6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Indole-2-carboxylic acid: Lacks the methoxycarbonyl and methyl groups, making it less complex.
4-Methylindole: Lacks the carboxylic acid and methoxycarbonyl groups, affecting its reactivity and applications.
6-Methoxyindole: Lacks the carboxylic acid and methyl groups, influencing its chemical properties.
Uniqueness: 6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxycarbonyl, methyl, and carboxylic acid groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
6-methoxycarbonyl-4-methyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-6-3-7(12(16)17-2)4-9-8(6)5-10(13-9)11(14)15/h3-5,13H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCUUFQFUHSHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(N2)C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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